![molecular formula C25H19ClN4O2 B3411100 1-benzyl-N-(2-chlorobenzyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 902045-74-3](/img/structure/B3411100.png)
1-benzyl-N-(2-chlorobenzyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
Overview
Description
1-benzyl-N-(2-chlorobenzyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a useful research compound. Its molecular formula is C25H19ClN4O2 and its molecular weight is 442.9 g/mol. The purity is usually 95%.
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Biological Activity
1-benzyl-N-(2-chlorobenzyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex organic compound that belongs to the class of pyrido-pyrrolo-pyrimidine derivatives. Its unique bicyclic structure and specific functional groups suggest potential biological activities, particularly in anticancer and antiviral applications.
Structural Characteristics
The compound has the molecular formula with a molecular weight of approximately 422.90 g/mol. The bicyclic framework incorporates both pyrido and pyrrolo moieties, which contribute to its reactivity and interactions within biological systems. The presence of a carboxamide functional group and a ketone enhances its pharmacological profile.
Anticancer Activity
Research indicates that derivatives of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Antiproliferative Effects : Compounds similar to this compound have demonstrated potent growth-inhibitory effects on pancreatic carcinoma cells (CFPAC-1) with IC50 values as low as 0.79 µM. These compounds induce apoptosis and necrosis in cancer cells, suggesting their potential as therapeutic agents against tumors .
Antiviral Activity
Recent studies have explored the antiviral potential of related compounds targeting viral proteases:
- Anti-COVID-19 Activity : In vitro assays have shown that certain derivatives can inhibit viral replication by more than 90% at specific concentrations without significant cytotoxicity on Vero cells. Molecular docking studies revealed favorable interactions with the main protease (Mpro) of coronaviruses, indicating a promising avenue for developing antiviral agents .
Table 1: Summary of Biological Activities of Related Compounds
Compound Name | Target Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | CFPAC-1 | 0.79 | Induces apoptosis |
Compound B | HeLa | 0.98 | Cytostatic activity |
Compound C | Vero Cells | >90% viral inhibition | Targets Mpro |
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Bicyclic Structure : This involves the condensation of appropriate aniline derivatives with carboxylic acid intermediates.
- Functional Group Modifications : The introduction of substituents at various positions on the bicyclic framework enhances biological activity.
Properties
IUPAC Name |
6-benzyl-N-[(2-chlorophenyl)methyl]-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClN4O2/c26-20-11-5-4-10-18(20)15-27-24(31)21-14-19-23(30(21)16-17-8-2-1-3-9-17)28-22-12-6-7-13-29(22)25(19)32/h1-14H,15-16H2,(H,27,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPVKSUIAUWLQMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CC3=C2N=C4C=CC=CN4C3=O)C(=O)NCC5=CC=CC=C5Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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